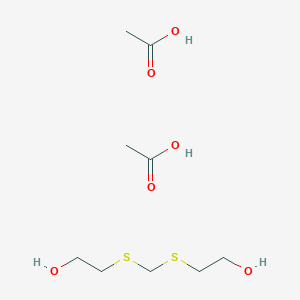
Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, also known as lauric acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, is a fatty acid ester. It is a compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester typically involves the esterification of dodecanoic acid with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to dodecanoic acid and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: Dodecanoic acid and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.
Reduction: Dodecanol and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.
Transesterification: New ester and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.
Applications De Recherche Scientifique
Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: The compound can be used in studies involving lipid metabolism and fatty acid esterification.
Industry: The compound is used in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester involves its interaction with enzymes that catalyze esterification and hydrolysis reactions. The dioxolane ring provides stability to the ester, making it less susceptible to hydrolysis under mild conditions. This stability is crucial for its applications in drug delivery and industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanoic acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester: Similar structure but with a shorter carbon chain.
Octadecanoic acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester: Similar structure but with a longer carbon chain.
Methyl dodecanoate: Similar ester but without the dioxolane ring.
Uniqueness
Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester is unique due to the presence of the dioxolane ring, which imparts stability and specific reactivity to the compound. This makes it particularly useful in applications where stability under various conditions is required.
Propriétés
Numéro CAS |
40630-75-9 |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl dodecanoate |
InChI |
InChI=1S/C18H34O4/c1-4-5-6-7-8-9-10-11-12-13-17(19)20-14-16-15-21-18(2,3)22-16/h16H,4-15H2,1-3H3 |
Clé InChI |
MCDFASABJWCJAA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC1COC(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)

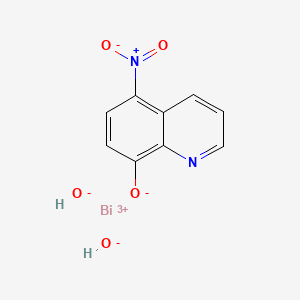

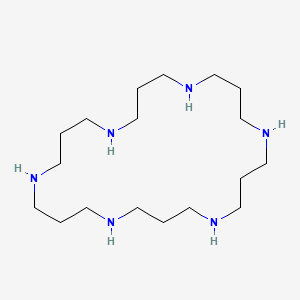
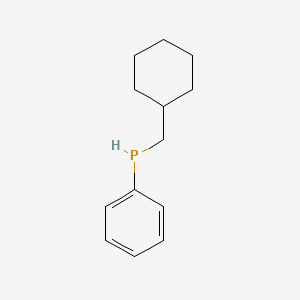
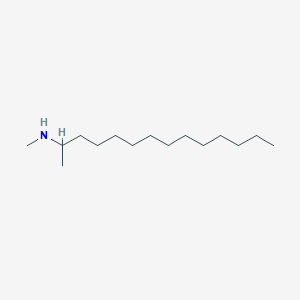


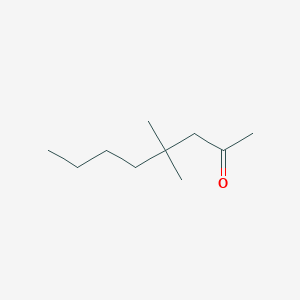
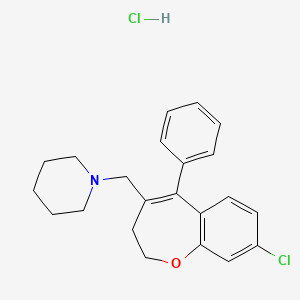
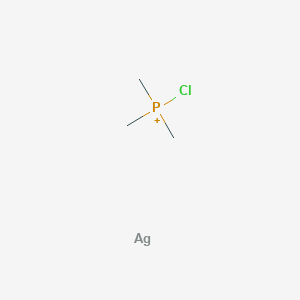
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride](/img/structure/B14669212.png)
